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Compound of Interest

Compound Name: Cy7.5

Cat. No.: B3287522 Get Quote

An Application Note and Protocol for Labeling Oligonucleotides with Cy7.5 for in situ

Hybridization

Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of

specific nucleic acid sequences within the cellular and tissue context. The choice of fluorescent

label is critical for the sensitivity and resolution of this method. Cy7.5, a near-infrared (NIR)

cyanine dye, offers significant advantages for ISH applications, including reduced

autofluorescence from biological samples, deeper tissue penetration of excitation and emission

light, and minimal phototoxicity. This application note provides a detailed protocol for the

labeling of oligonucleotides with Cy7.5 and their subsequent use in in situ hybridization

experiments. The protocols and data presented are intended for researchers, scientists, and

professionals in drug development.

Principle of Cy7.5 Labeling
The most common method for labeling oligonucleotides with cyanine dyes involves the use of

an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester-activated dye.

The amine group on the oligonucleotide reacts with the NHS ester of the Cy7.5 dye to form a

stable amide bond. This process is efficient and results in a covalently labeled probe suitable

for ISH.
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Materials and Reagents
Reagent Supplier Catalog Number

Amine-modified

Oligonucleotide
Various Custom Order

Cy7.5 NHS Ester Various e.g., Lumiprobe, AAT Bioquest

Nuclease-free Water Various e.g., Thermo Fisher Scientific

0.2 M Sodium Bicarbonate

Buffer (pH 8.5)
In-house preparation -

3 M Sodium Acetate (pH 5.2) Various e.g., Sigma-Aldrich

100% Ethanol Various e.g., Sigma-Aldrich

70% Ethanol In-house preparation -

TE Buffer (10 mM Tris, 1 mM

EDTA, pH 8.0)
In-house preparation -

HPLC-grade Acetonitrile Various e.g., Fisher Scientific

Triethylammonium Acetate

(TEAA) Buffer
Various e.g., Sigma-Aldrich

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
with Cy7.5 NHS Ester
This protocol outlines the steps for the covalent attachment of Cy7.5 NHS ester to an amine-

modified oligonucleotide.

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free

water to a final concentration of 1 mM.

Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
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Labeling Reaction:

In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL

of 0.2 M sodium bicarbonate buffer (pH 8.5).

Add 10 µL of the 10 mg/mL Cy7.5 NHS ester solution to the oligonucleotide mixture. This

represents an approximate 10-fold molar excess of the dye.

Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4

hours, or overnight at 4°C.

Purification of the Labeled Oligonucleotide: The labeled oligonucleotide must be purified to

remove unconjugated dye. This is typically achieved through ethanol precipitation or high-

performance liquid chromatography (HPLC).

Ethanol Precipitation:

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100%

ethanol to the labeling reaction.

Incubate at -20°C for at least 1 hour.

Centrifuge at 12,000 x g for 30 minutes at 4°C.

Carefully discard the supernatant, which contains the unreacted dye.

Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual

ethanol.

Resuspend the labeled oligonucleotide in an appropriate volume of TE buffer.

HPLC Purification (for higher purity):

Use a reverse-phase C18 column.

Set up a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.
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The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the

hydrophobicity of the Cy7.5 dye.

Collect the fractions corresponding to the labeled oligonucleotide peak.

Lyophilize the collected fractions to obtain the purified, labeled probe.

Quantification and Quality Control:

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the

oligonucleotide) and 750 nm (for Cy7.5).

The concentration of the oligonucleotide can be calculated using its extinction coefficient.

The degree of labeling (DOL) can be determined using the following formula: DOL =

(A_max of dye × ε_oligo) / (A_260_corrected × ε_dye) where A_max is the absorbance at

the dye's maximum wavelength, A_260_corrected is the absorbance at 260 nm corrected

for the dye's contribution, and ε is the molar extinction coefficient.

Store the labeled oligonucleotide at -20°C in the dark.

Protocol 2: In situ Hybridization with Cy7.5-Labeled
Probes
This protocol provides a general framework for using the Cy7.5-labeled probes for ISH on

tissue sections or cultured cells. Optimization of probe concentration, hybridization

temperature, and wash conditions may be required.

Sample Preparation:

For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE)

sections.

For cultured cells: Fix cells with 4% paraformaldehyde.

Permeabilization: Treat samples with proteinase K to improve probe penetration. The

concentration and incubation time should be optimized for the specific sample type.
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Prehybridization: Incubate the samples in a hybridization buffer without the probe for at least

1 hour at the hybridization temperature. This step helps to block non-specific binding sites.

Hybridization:

Dilute the Cy7.5-labeled oligonucleotide probe in the hybridization buffer to the desired

concentration (typically in the range of 1-10 ng/µL).

Denature the probe and the target nucleic acids by heating the samples to 75-85°C for 5-

10 minutes.

Incubate the samples with the probe solution overnight at the optimal hybridization

temperature (e.g., 37-42°C) in a humidified chamber.

Post-Hybridization Washes:

Perform a series of stringent washes to remove unbound and non-specifically bound

probes.

Typical wash solutions include saline-sodium citrate (SSC) buffer at varying concentrations

and temperatures.

Counterstaining and Mounting:

Counterstain the nuclei with a suitable dye such as DAPI.

Mount the samples with an anti-fade mounting medium.

Imaging:

Visualize the Cy7.5 signal using a fluorescence microscope or an imaging system

equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission:

~750/776 nm).

Data Presentation
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Parameter Value Notes

Oligonucleotide Concentration

(Initial)
1 mM -

Cy7.5 NHS Ester

Concentration
10 mg/mL -

Molar Ratio (Dye:Oligo) ~10:1
Can be optimized for desired

DOL

Labeling Reaction Time
2-4 hours (RT) or Overnight

(4°C)
-

Purification Method Ethanol Precipitation or HPLC HPLC provides higher purity

Typical Degree of Labeling

(DOL)
0.8 - 1.2

Represents the average

number of dye molecules per

oligonucleotide

Excitation Maximum (Cy7.5) ~750 nm -

Emission Maximum (Cy7.5) ~776 nm -

Hybridization Probe

Concentration
1-10 ng/µL

To be optimized for specific

application

Hybridization Temperature 37-42°C
Dependent on probe sequence

and length
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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